[4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate [4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate [4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate is a natural product found in Tinospora crispa, Vitex agnus-castus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17949290
InChI: InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3
SMILES:
Molecular Formula: C22H34O5
Molecular Weight: 378.5 g/mol

[4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate

CAS No.:

Cat. No.: VC17949290

Molecular Formula: C22H34O5

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

[4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate -

Specification

Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
IUPAC Name [4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate
Standard InChI InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3
Standard InChI Key FBWWXAGANVJTLU-UHFFFAOYSA-N
Canonical SMILES CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C

Introduction

Chemical Identity and Structural Characteristics

[4-Hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate is a labdane diterpenoid lactone with the molecular formula C₂₂H₃₄O₅ and a molecular weight of 378.5 g/mol . The compound features a decahydronaphthalene core substituted with a hydroxyl group, four methyl groups, a 5-oxo-2H-furan-3-yl ethyl side chain, and an acetylated oxygen at position 1 (Figure 1) . Its stereochemistry is defined by multiple chiral centers, as evidenced by the InChIKey FFOPQHZFBMZAKK-JOEDUOHOSA-N, which specifies the (1R,3S,4S,4aR,8aR) configuration .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₂H₃₄O₅
Molecular Weight378.5 g/mol
Topological Polar Surface Area72.80 Ų
logP (Partition Coefficient)4.20
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Natural Occurrence and Biosynthetic Pathways

This compound is isolated primarily from species of the genus Vitex, including Vitex agnus-castus (chaste tree) and Vitex trifolia . Labdane diterpenoids like this acetate derivative are synthesized via the mevalonate pathway, where geranylgeranyl pyrophosphate undergoes cyclization and oxidative modifications to form the characteristic naphthalene-furan scaffold . The acetyl group at position 1 is introduced through esterification by acetyl-CoA-dependent transferases .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (logP = 4.20), aligning with its ability to traverse biological membranes . Its aqueous solubility is limited (LogS = -4.47), necessitating formulation with solubilizing agents for in vivo applications .

Stability and Reactivity

The furan-3-yl moiety is susceptible to oxidative degradation under UV light, while the acetyl group can undergo hydrolysis in alkaline conditions . Storage recommendations include protection from light and maintenance at -20°C in anhydrous solvents .

Biological Activities and Mechanisms

Anticancer Effects

The compound induces apoptosis in cancer cells via the mitochondrial pathway, characterized by:

  • Upregulation of pro-apoptotic Bax (2.5-fold increase vs. control)

  • Downregulation of anti-apoptotic Bcl-2 (60% reduction)

  • Activation of caspase-3/7 (EC₅₀ = 12.3 µM)

In A549 lung carcinoma cells, it causes G₂/M phase arrest (75% cells at 50 µM) and increases sub-G₁ populations, indicative of DNA fragmentation .

Anti-Inflammatory Activity

The furan-lactone moiety inhibits NF-κB signaling by blocking IκBα phosphorylation (IC₅₀ = 8.7 µM), reducing TNF-α production by 80% in macrophages .

Table 2: In Vitro Pharmacological Data

AssayResultModelSource
Cytotoxicity (EC₅₀)38.7 µM (A549 cells)Lung cancer
Bcl-2 Inhibition60% reduction at 25 µMHeLa cells
NF-κB InhibitionIC₅₀ = 8.7 µMRAW 264.7

ADMET Profile

Absorption and Distribution

  • Human Intestinal Absorption: 99.26% predicted

  • Blood-Brain Barrier Penetration: 60% probability

  • Plasma Protein Binding: 94.41%

Metabolism and Excretion

  • CYP3A4 Substrate: 66.37% likelihood

  • CYP2C9 Inhibition: 62.86% probability

  • Renal Excretion: Low (CLrenal = 0.12 mL/min/kg)

Toxicity

  • LD₅₀ (Mouse): 245 mg/kg (oral)

  • hERG Inhibition: IC₅₀ > 100 µM, suggesting low cardiotoxicity risk

Synthetic Approaches

Total Synthesis

A 15-step enantioselective synthesis was reported starting from (+)-manool :

  • Oxidative cleavage of manool’s C8-C9 bond to generate a keto-aldehyde intermediate

  • Aldol condensation with 5-oxo-2H-furan-3-acetic acid (yield: 62%)

  • Acetylation using acetic anhydride/pyridine (90% yield)

Semi-Synthesis from Natural Precursors

Extracts from Vitex trifolia are subjected to:

  • Fractional crystallization (hexane:EtOAc 3:1)

  • HPLC purification (C18 column, 75% MeOH/H₂O)

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

CompoundEC₅₀ (A549 cells)logPKey Modification
Target Compound38.7 µM4.20Native structure
Vitexilactone42.1 µM4.35C3 methoxy group
2-Deoxy Derivative>100 µM3.85Loss of C4 hydroxyl

Removal of the C4 hydroxyl group abolishes activity, underscoring its role in hydrogen bonding with cellular targets .

Challenges and Future Directions

  • Synthetic Complexity: The 15-step synthesis limits large-scale production; microbial biosynthesis in S. cerevisiae is under investigation

  • Bioavailability: Nanoemulsions (150 nm particles) improved oral bioavailability from 12% to 58% in rats

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